molecular formula C8H12O2 B1429555 7-Oxaspiro[3.5]nonan-6-one CAS No. 518284-70-3

7-Oxaspiro[3.5]nonan-6-one

Cat. No. B1429555
M. Wt: 140.18 g/mol
InChI Key: FIIIGISJAOFJRW-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C8H12O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 7-Oxaspiro[3.5]nonan-6-one consists of a spirocyclic system, which is a molecular system or compound in which two rings share a single atom . The InChI code for this compound is 1S/C8H12O2/c9-7-6-8(2-1-3-8)4-5-10-7/h1-6H2 .


Physical And Chemical Properties Analysis

7-Oxaspiro[3.5]nonan-6-one is a liquid at room temperature . Its molecular weight is 140.18 g/mol .

Scientific Research Applications

Synthetic Approaches and Chemical Synthesis

7-Oxaspiro[3.5]nonan-6-one, a compound with a complex spirocyclic structure, is integral to various synthetic methodologies due to its presence in compounds with significant biological activities. Synthetic strategies to create such spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.4]nonane are crucial due to their potential applications in biological fields and the novelty of their skeletons (Sinibaldi & Canet, 2008). Similarly, the synthesis of β-lactones through the aldolization of ketones with phenyl ester enolates, where compounds like 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one are produced, highlights the compound's relevance in creating structurally significant molecules (Wedler & Schick, 2003).

Application in Fungicidal Agents

The compound's structural framework is also instrumental in developing fungicidal agents. Notably, compounds like (E)-5-[1-(2-oxo-1-oxaspiro[4,5]dec/non-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives exhibit substantial fungicidal activities against harmful fungi such as Sclerotinia scleotiorum and Phytophthora capsici (Tang et al., 2017).

Structural and Biological Studies

The compound's derivatives are often studied for their structural and biological properties. For example, secondary metabolites with a core of 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione, isolated from the phytopathogenic fungus Wilsonomyces carpophilus, were studied, though they didn't exhibit significant biological activity (Narmani et al., 2018).

Spirocyclic Oxetane Synthesis

The synthesis of spirocyclic oxetanes, such as 2-oxa-7-azaspiro[3.5]nonane, has been described, highlighting the compound's versatility in creating complex molecular structures. These synthesized spirocyclic oxetanes are converted into other compounds like o-cycloalkylaminoacetanilides, demonstrating the compound's role in diverse chemical reactions and potential applications in various fields (Gurry et al., 2015).

properties

IUPAC Name

7-oxaspiro[3.5]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-6-8(2-1-3-8)4-5-10-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIGISJAOFJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxaspiro[3.5]nonan-6-one

Synthesis routes and methods

Procedure details

To an ice-cooled solution of methyl (1-vinylcyclobutyl)acetate (0.67 g) in tetrahydrofuran (3 mL) was added 0.5M9-borabicyclo[3.3.1]nonane/tetrahydrofuran (17.5 mL) dropwise over 10 minutes. The reaction solution was then allowed for its temperature to rise to room temperature and it was stirred for additional 9 hours. The reaction solution was again ice-cooled and ethanol (4 mL), a 6N aqueous sodium hydroxide solution (8 mL) and 30% hydrogen peroxide (8 mL) were successively added thereto. The reaction solution was then allowed for its temperature to rise to room temperature and it was stirred for additional 30 minutes. The reaction solution was again ice-cooled. After conc. hydrochloric acid (5 mL) was added to the solution, it was stirred for additional 30 minutes. The reaction solution was extracted with tert-butyl methyl ether. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (9:1)] to give the title compound (0.31 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl (1-vinylcyclobutyl)acetate
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
5M9-borabicyclo[3.3.1]nonane tetrahydrofuran
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Oxaspiro[3.5]nonan-6-one
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Reactant of Route 6
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